

Application of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene in Agrochemical Synthesis

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Compound of Interest

Compound Name: 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

Cat. No.: B1343080

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Introduction

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene is a valuable fluorinated building block in the design and synthesis of novel agrochemicals. The presence of the difluoromethoxy group is known to enhance the metabolic stability, lipophilicity, and ultimately the biological efficacy of active ingredients. The bromine and fluorine substituents on the phenyl ring offer versatile handles for synthetic modifications, allowing for the construction of complex molecular architectures. The bromine atom, in particular, is an excellent functional group for participating in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental in modern organic synthesis. This application note provides a detailed protocol for the synthesis of a hypothetical fungicidal agent incorporating the 3-(difluoromethoxy)-5-fluorophenyl moiety, demonstrating the utility of **1-Bromo-3-(difluoromethoxy)-5-fluorobenzene** as a key intermediate.

General Synthetic Strategy

The general approach to synthesizing agrochemicals using **1-Bromo-3-(difluoromethoxy)-5-fluorobenzene** involves leveraging the bromo-substituent for carbon-carbon or carbon-nitrogen bond formation. A common strategy is the use of palladium-catalyzed cross-coupling reactions to introduce new functionalities, followed by further synthetic transformations to build the final agrochemical scaffold.

Hypothetical Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide

Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The following protocol details a hypothetical synthesis of a novel pyrazole carboxamide fungicide, N-(3-(difluoromethoxy)-5-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, starting from **1-Bromo-3-(difluoromethoxy)-5-fluorobenzene**.

Data Presentation

Table 1: Quantitative Data for the Synthesis of a Hypothetical Fungicide

Step	Reaction	Starting Material	Product	Yield (%)	Purity (%)
1	Buchwald-Hartwig Amination	1-Bromo-3-(difluoromethoxy)-5-fluorobenzene	3-(Difluoromethoxy)-5-fluoroaniline	85	>98
2	Amide Coupling	3-(Difluoromethoxy)-5-fluoroaniline	N-(3-(difluoromethoxy)-5-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide	92	>99

Experimental Protocols

Step 1: Synthesis of 3-(Difluoromethoxy)-5-fluoroaniline

Reaction: Buchwald-Hartwig Amination

This procedure outlines the palladium-catalyzed amination of **1-Bromo-3-(difluoromethoxy)-5-fluorobenzene** to yield the corresponding aniline derivative.

Materials:

- **1-Bromo-3-(difluoromethoxy)-5-fluorobenzene**
- Benzophenone imine
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Xantphos
- Sodium tert-butoxide
- Toluene, anhydrous
- Hydrochloric acid (2 M)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add **1-Bromo-3-(difluoromethoxy)-5-fluorobenzene** (1.0 eq), $\text{Pd}_2(\text{dba})_3$ (0.01 eq), and Xantphos (0.02 eq).
- Add anhydrous toluene to dissolve the solids.
- Add benzophenone imine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).
- Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

- Once the starting material is consumed, cool the reaction to room temperature.
- Dilute the mixture with diethyl ether and filter through a pad of celite.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and add 2 M hydrochloric acid. Stir vigorously for 1 hour.
- Separate the aqueous layer and wash the organic layer with 2 M hydrochloric acid.
- Combine the aqueous layers and basify with saturated sodium bicarbonate solution until pH > 8.
- Extract the aqueous layer with diethyl ether (3 x).
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to afford 3-(Difluoromethoxy)-5-fluoroaniline as a pale yellow oil.

Step 2: Synthesis of N-(3-(difluoromethoxy)-5-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Reaction: Amide Coupling

This protocol describes the coupling of 3-(Difluoromethoxy)-5-fluoroaniline with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.

Materials:

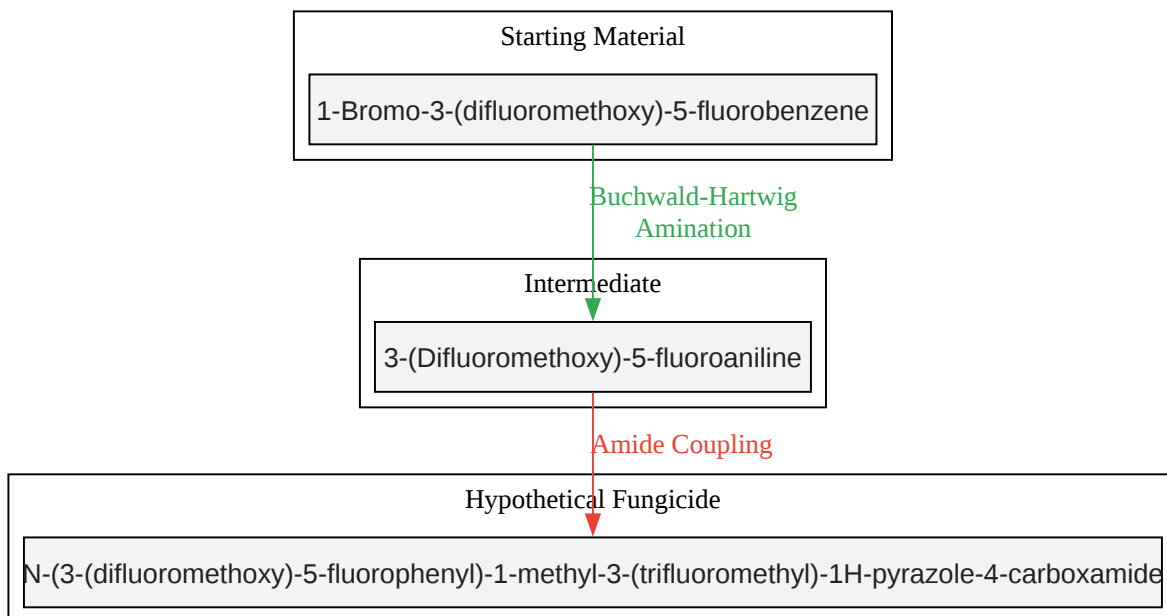
- 3-(Difluoromethoxy)-5-fluoroaniline
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
- Triethylamine

- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

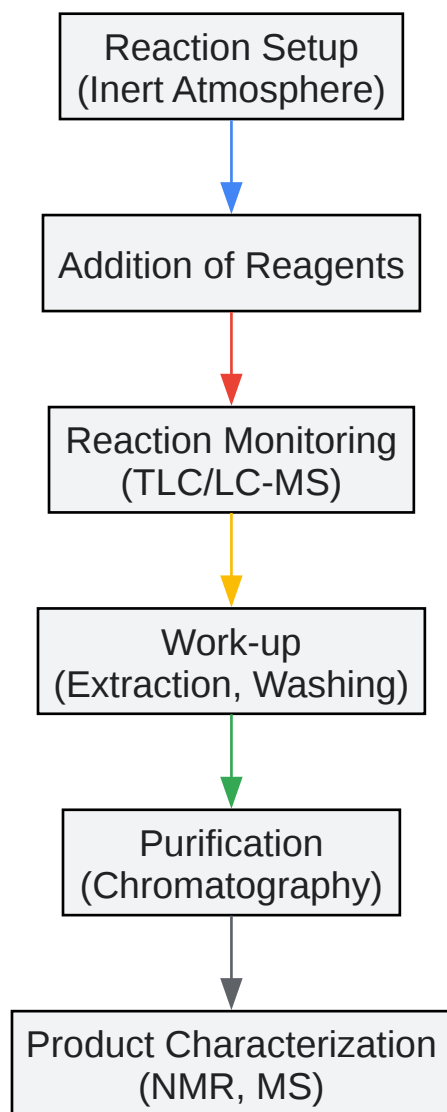
- Dissolve 3-(Difluoromethoxy)-5-fluoroaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.5 eq) dropwise.
- Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane.
- Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, wash the reaction mixture with 1 M hydrochloric acid, followed by saturated sodium bicarbonate solution, and then brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a white solid.

Mandatory Visualizations



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Caption: Synthetic pathway to a hypothetical fungicide.



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Caption: General experimental workflow for synthesis.

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